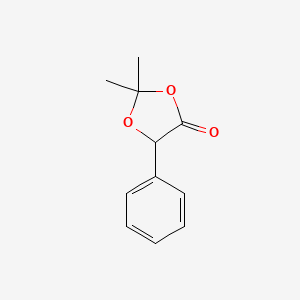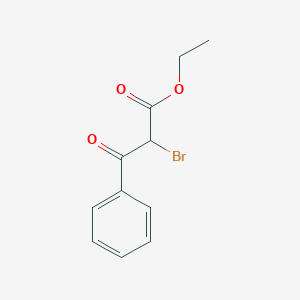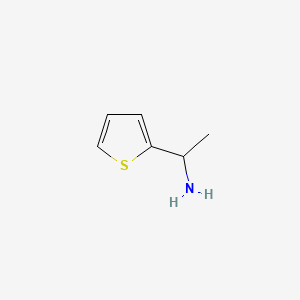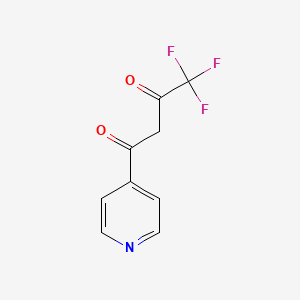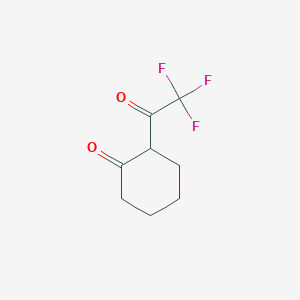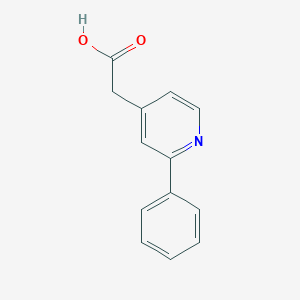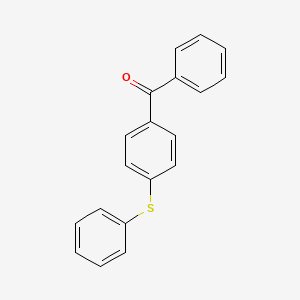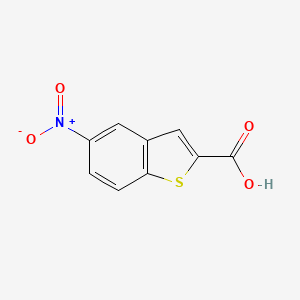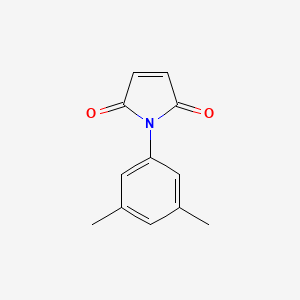
1-(3,5-ジメチルフェニル)-1H-ピロール-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions
科学的研究の応用
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is currently under investigation. Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in several immune-related disorders.
Mode of Action
It is hypothesized that the compound may interact with its target enzyme, potentially altering its function and leading to changes in downstream cellular processes .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to immune response and inflammation .
Result of Action
Similar compounds have shown potential in modulating immune response, suggesting that this compound may also have immunomodulatory effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired pyrrole-2,5-dione structure.
Industrial Production Methods: Industrial production of 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives such as:
Uniqueness:
- The presence of the 3,5-dimethylphenyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione distinct from other similar compounds and valuable for specific applications in research and industry.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECLZIRCLUPWGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287950 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-09-2 |
Source


|
| Record name | MLS002667608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


